
3-(2-Hydroxynaphthalen-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde is an organic compound with the molecular formula C17H12O2 It is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzaldehyde under specific reaction conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-(2-hydroxynaphthalen-1-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the excited state intramolecular proton transfer (ESIPT) mechanism. This compound can also act as a chemosensor for detecting metal ions, such as copper (II), through coordination interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar structure but lacks the benzaldehyde moiety.
3-Hydroxybenzaldehyde: Similar structure but lacks the naphthalene ring.
Naphthaldehyde-based Schiff bases: Compounds with similar naphthalene and aldehyde functionalities but different substituents.
Propiedades
Fórmula molecular |
C17H12O2 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-(2-hydroxynaphthalen-1-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O2/c18-11-12-4-3-6-14(10-12)17-15-7-2-1-5-13(15)8-9-16(17)19/h1-11,19H |
Clave InChI |
GXLOVQQGNSGSTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


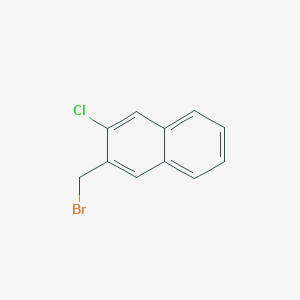

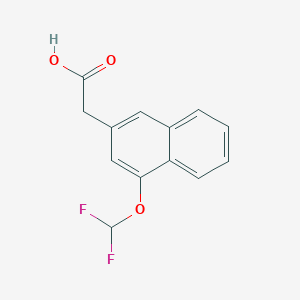
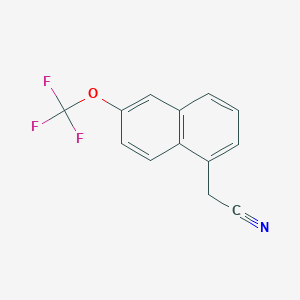
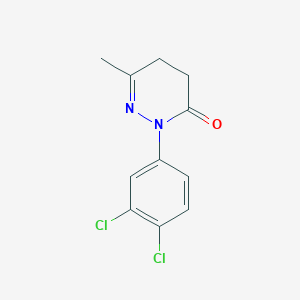
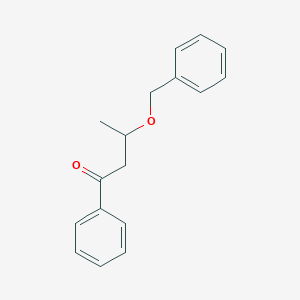


![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
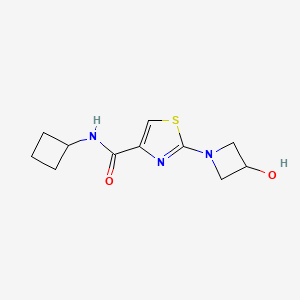
![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)


